molecular formula C11H12F3NO B182620 N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 2339-19-7

N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No. B182620
CAS RN: 2339-19-7
M. Wt: 231.21 g/mol
InChI Key: XHWKHSSEIHAIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(trifluoromethyl)phenyl]butanamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological tool. TFB is a synthetic compound that belongs to the class of amides, and it has been found to have various biological activities.

Mechanism of Action

The exact mechanism of action of N-[3-(trifluoromethyl)phenyl]butanamide is not fully understood, but it has been suggested that it acts through the inhibition of various molecular targets. This compound has been found to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. In addition, this compound has been found to inhibit histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit voltage-gated sodium channels, which leads to a decrease in the excitability of neurons. This compound has also been found to inhibit the NF-κB pathway, which leads to a decrease in the production of pro-inflammatory cytokines. In addition, this compound has been found to inhibit histone deacetylases, which leads to an increase in the acetylation of histones and the regulation of gene expression.

Advantages and Limitations for Lab Experiments

N-[3-(trifluoromethyl)phenyl]butanamide has several advantages as a pharmacological tool for scientific research. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound has also been found to have various biological activities, which makes it a useful tool for studying pain, inflammation, and cancer. However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in humans, which means that its safety and efficacy are not fully understood. In addition, this compound may have off-target effects that could complicate its use as a pharmacological tool.

Future Directions

There are several future directions for the study of N-[3-(trifluoromethyl)phenyl]butanamide. One direction is to further investigate its mechanism of action, including its effects on other molecular targets. Another direction is to study the safety and efficacy of this compound in humans, which could lead to its development as a therapeutic agent for pain, inflammation, and cancer. In addition, this compound could be used as a starting point for the development of new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-[3-(trifluoromethyl)phenyl]butanamide involves the reaction of 3-(trifluoromethyl)benzoyl chloride with butanamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained through a simple workup procedure. The purity of the product can be improved through recrystallization.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]butanamide has been found to have various biological activities, which makes it a useful pharmacological tool for scientific research. It has been used in studies related to pain, inflammation, and cancer. This compound has been found to have analgesic effects in animal models of pain, and it has been suggested that it acts through the inhibition of voltage-gated sodium channels. This compound has also been found to have anti-inflammatory effects, and it has been suggested that it acts through the inhibition of the NF-κB pathway. In addition, this compound has been found to have anticancer effects in vitro, and it has been suggested that it acts through the inhibition of histone deacetylases.

properties

CAS RN

2339-19-7

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C11H12F3NO/c1-2-4-10(16)15-9-6-3-5-8(7-9)11(12,13)14/h3,5-7H,2,4H2,1H3,(H,15,16)

InChI Key

XHWKHSSEIHAIPC-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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